![molecular formula C9H12ClN3OS B2661640 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine CAS No. 339016-21-6](/img/structure/B2661640.png)
4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine” is a chemical compound that has gained significant attention in the field of chemical research. It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 2-methylsulfanyl-6-polyfluoro-alkylpyrimidin-4-ones has been optimized. The yield of trifluoromethyl-substituted heterocycle was increased to 96%, and new polyfluoroalkyl-substituted analogs were prepared .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCSc1nc(Cl)cc(n1)C(F)(F)F and the InChI code 1S/C6H4ClF3N2S/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3 . Chemical Reactions Analysis
The interaction of these heterocycles with morpholine or hydrazine results in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Molecular Characterization
A versatile precursor, 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, is utilized in the synthesis of novel heterocyclic compounds. Through nucleophilic substitution reactions, this precursor facilitates the creation of diverse molecular structures with potential pharmacological activities. These newly synthesized molecules have been characterized through spectral analyses, providing a foundation for future investigations into their therapeutic applications (Zaki, Radwan, & El-Dean, 2017).
Imaging Agent Development for Parkinson's Disease
In the quest to improve diagnostic tools for Parkinson's disease, 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine has served as a precursor in synthesizing a new potential PET agent, HG-10-102-01. This agent shows promise for imaging the LRRK2 enzyme, a significant target in Parkinson's disease research, showcasing the compound's contribution to advancing neurological disorder diagnostics (Wang, Gao, Xu, & Zheng, 2017).
Inhibitors of Tumor Necrosis Factor Alpha and Nitric Oxide
4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine derivatives have shown potential as inhibitors of tumor necrosis factor alpha and nitric oxide, indicating their relevance in anti-inflammatory and anticancer studies. A rapid and green synthetic method for these compounds highlights their importance in medicinal chemistry for developing new therapeutic agents (Lei, Wang, Xiong, & Lan, 2017).
Kinase Inhibition for Cancer Therapy
The structural motif of 4-(pyrimidin-4-yl)morpholines, including 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, has been identified as a privileged pharmacophore for the inhibition of PI3K and PIKKs, which are key targets in cancer therapy. This discovery has led to the development of novel inhibitors that show selectivity and potency against these kinases, opening new avenues for targeted cancer treatments (Hobbs et al., 2019).
Antibacterial and Antifungal Properties
Compounds synthesized from 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine have been evaluated for their antibacterial and antifungal activities. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant microbial strains, demonstrating the compound's potential in addressing global health challenges (Rahimizadeh et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3OS/c1-15-9-11-7(10)6-8(12-9)13-2-4-14-5-3-13/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDCTXYEVAWARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

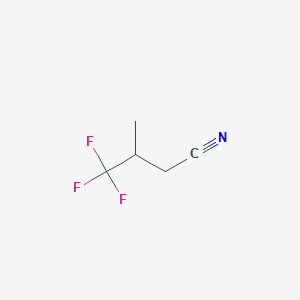
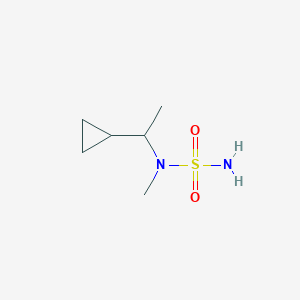

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2661564.png)
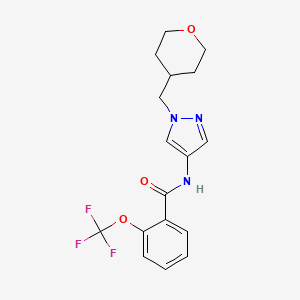
![6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2661566.png)
![3-Methyl-1-[(2-methyl-3-phenyltetrahydro-5-isoxazolyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2661568.png)
![N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2661571.png)
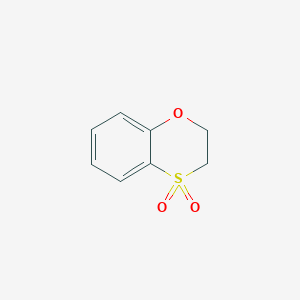
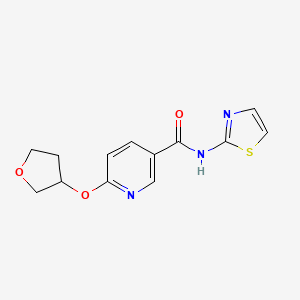
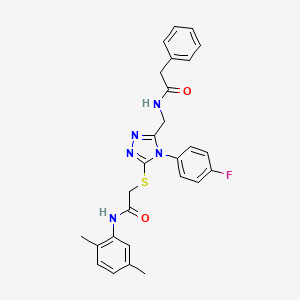
![4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2661577.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2661580.png)